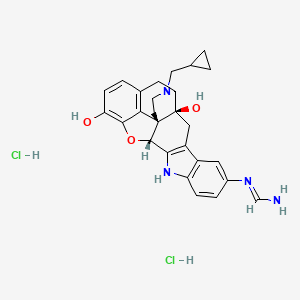

TC-G 24

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

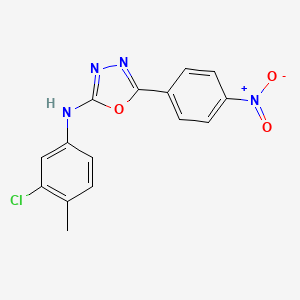

N-(3-chloro-4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine (CMNO) is an organic compound that has been of interest to scientists for its potential applications in pharmacology and in vivo research. In particular, CMNO has been studied for its ability to act as an inhibitor of enzymes and as an activator of certain receptor pathways.

科学研究应用

糖原合成酶激酶-3β 抑制

TC-G 24 是一种有效的糖原合成酶激酶-3β (GSK-3β) 抑制剂,其 IC50 为 17 nM . GSK-3β 是一种参与能量代谢、神经细胞发育和身体模式形成的酶 .

糖尿病研究

由于其作为 GSK-3β 抑制剂的作用,this compound 可用于与 2 型糖尿病相关的研究 . GSK-3β 被认为参与胰岛素信号传导和葡萄糖稳态的调节 .

神经学研究

已知 this compound 能够穿透血脑屏障 . 这使其在神经学研究中具有潜在的用途,特别是那些与涉及 GSK-3β 的疾病相关的研究,例如阿尔茨海默病 .

糖原储备增强

已显示 this compound 能够增加啮齿动物的肝脏糖原储备 . 这表明其在与肝脏功能和能量储存相关的研究中具有潜在的应用 .

选择性研究

This compound 对 GSK-3β 表现出比 CDK2 (细胞周期蛋白依赖性激酶 2) 更高的选择性,在 10 μM 时仅抑制 22% . 此特性可能在研究激酶抑制剂的选择性和特异性方面很有用

作用机制

Target of Action

The primary target of TC-G 24 is Glycogen Synthase Kinase-3β (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and gene expression .

Mode of Action

This compound binds to the ATP binding site of GSK-3β . By inhibiting GSK-3β, this compound can modulate the activity of various downstream proteins and pathways .

Biochemical Pathways

The inhibition of GSK-3β by this compound affects several biochemical pathways. For instance, it can increase liver glycogen reserves, which are crucial for maintaining glucose homeostasis .

Pharmacokinetics

This compound has been shown to cross the blood-brain barrier (BBB), which suggests that it has good bioavailability . .

Result of Action

The inhibition of GSK-3β by this compound leads to an increase in liver glycogen reserves . This can have potential therapeutic implications for diseases such as type 2 diabetes mellitus, stroke, Alzheimer’s disease, and other related conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the ability of this compound to cross the BBB suggests that it can act in the central nervous system . .

属性

IUPAC Name |

N-(3-chloro-4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4O3/c1-9-2-5-11(8-13(9)16)17-15-19-18-14(23-15)10-3-6-12(7-4-10)20(21)22/h2-8H,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCNWQGNEJYDQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride](/img/structure/B560213.png)

![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B560222.png)